molecular formula C24H20FNO2S B11274339 5-(4-fluorophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274339
M. Wt: 405.5 g/mol
InChI Key: RMQJDVUXCUNKHL-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a pyrrole core structure. This compound is notable for its diverse applications in medicinal chemistry and its potential therapeutic properties.

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized through a condensation reaction involving an α, β-unsaturated ketone and a hydrazine derivative.

    Functional Group Modifications:

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic rings. Halogenation and alkylation are common examples.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets. For example, its binding to the human estrogen alpha receptor can inhibit the receptor’s activity, potentially leading to anti-cancer effects . The pathways involved may include modulation of gene expression and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One include other fluorinated pyrazoles and pyrroles. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance:

The uniqueness of 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20FNO2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20FNO2S/c1-29-20-13-7-16(8-14-20)15-26-22(18-9-11-19(25)12-10-18)21(23(27)24(26)28)17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3

InChI Key

RMQJDVUXCUNKHL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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